1,4-Butanesultam

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191905. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

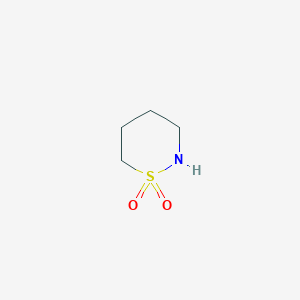

Structure

3D Structure

Propiedades

IUPAC Name |

thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c6-8(7)4-2-1-3-5-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGMYXZLJGHHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307518 | |

| Record name | 1,4-Butanesultam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37441-50-2 | |

| Record name | 37441-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanesultam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazinane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Butanesultam: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanesultam, systematically known as thiazinane 1,1-dioxide, is a heterocyclic organic compound containing a six-membered ring with nitrogen and sulfur atoms. As a cyclic sulfonamide, its unique structural and chemical characteristics make it a molecule of interest in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, intended to serve as a foundational resource for professionals in research and drug development.

Chemical Structure and Identification

The structural framework of this compound consists of a saturated six-membered ring containing one sulfur atom, one nitrogen atom, and four carbon atoms. The sulfur atom is fully oxidized, forming a sulfonyl group, which significantly influences the molecule's chemical behavior.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | thiazinane 1,1-dioxide |

| CAS Number | 37441-50-2 |

| Molecular Formula | C₄H₉NO₂S |

| SMILES | C1CCS(=O)(=O)N1 |

| InChI Key | DNGMYXZLJGHHOM-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to distinguish this compound from the similarly named but structurally distinct compound, 1,4-butane sultone, which is a cyclic ester of a sulfonic acid.

| Property | Value for this compound | Notes |

| Molecular Weight | 135.19 g/mol | |

| Melting Point | 113.0 to 117.0 °C | [1] |

| Boiling Point | Data not available | For comparison, 1,4-butane sultone has a boiling point of >165 °C at 25 mmHg.[2][3] |

| Density | Data not available | For comparison, 1,4-butane sultone has a density of 1.331 g/mL at 25 °C.[2] |

| Solubility | Data not available | Cyclic sulfonamides generally exhibit varied solubility in organic solvents. For comparison, 1,4-butane sultone is soluble in chloroform and methanol.[4] |

| Physical State | Solid at room temperature |

Synthesis of this compound

A logical synthetic pathway for this compound would start from 4-amino-1-butanol. The synthesis can be conceptualized in the following two main steps:

-

Sulfonylation: The amino group of 4-amino-1-butanol is reacted with a sulfonylating agent, such as a sulfonyl chloride, in the presence of a base to form a linear sulfonamide intermediate.

-

Intramolecular Cyclization: The terminal hydroxyl group of the sulfonamide intermediate then undergoes an intramolecular nucleophilic substitution to displace a leaving group on the sulfur atom (or a related cyclization strategy is employed), forming the six-membered sultam ring.

Below is a diagram illustrating this conceptual synthetic workflow.

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity and Potential Applications

Cyclic sulfonamides, or sultams, are known to be versatile intermediates in organic synthesis. The nitrogen atom of the sulfonamide can be deprotonated to form an anion, which can then be alkylated or undergo other reactions.[5] This allows for the introduction of various substituents onto the nitrogen atom, providing a route to a library of N-substituted this compound derivatives.

The structural motif of this compound is of interest in medicinal chemistry. Sulfonamides are a well-established class of pharmacophores found in a wide range of therapeutic agents. The cyclic nature of this compound imparts conformational rigidity compared to its acyclic counterparts, which can be advantageous in drug design for optimizing binding to biological targets. While no specific signaling pathways involving this compound have been detailed in the surveyed literature, its structural similarity to other bioactive cyclic sulfonamides suggests potential applications in the development of novel therapeutic agents.

The general reactivity of the sultam nitrogen is depicted in the following diagram:

Caption: N-Alkylation pathway for this compound.

Conclusion

References

- 1. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 2. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington’s Disease§ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 1,4-Butanesultam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes and purification methodologies for 1,4-butanesultam (also known as 1,2-Thiazinane 1,1-dioxide).[1][2] As a valuable heterocyclic building block, this compound serves as a key intermediate in the development of various pharmaceutical compounds and specialty chemicals. This document outlines established chemical principles for its formation and purification, presenting data in a structured format with detailed experimental protocols and process visualizations.

Synthesis of this compound

The synthesis of this compound, a cyclic sulfonamide, can be achieved through several strategic pathways. The most common approaches involve the intramolecular cyclization of a linear precursor containing both an amine and a sulfonic acid or sulfonyl halide functionality at appropriate positions. Below are two representative synthetic methodologies.

Method A: Dehydrative Cyclization of 4-Aminobutanesulfonic Acid

This method is a direct and atom-economical approach, involving the intramolecular condensation of 4-aminobutanesulfonic acid. The reaction is typically driven by thermal energy under vacuum, which facilitates the removal of water and promotes ring closure.

Caption: Synthesis of this compound via thermal dehydration.

Table 1: Quantitative Data for Method A

| Parameter | Value | Notes |

| Starting Material | 4-Aminobutanesulfonic Acid | |

| Key Reagent | None (Thermal Cyclization) | |

| Temperature | 200 - 250 °C | Optimal temperature depends on vacuum level. |

| Pressure | < 10 mmHg | Vacuum is critical for water removal. |

| Reaction Time | 2 - 4 hours | Monitored by cessation of water distillation. |

| Typical Yield | 75 - 85% | Yield can be affected by charring at high temps. |

| Purity (Crude) | >90% | Primary impurity is unreacted starting material. |

Experimental Protocol for Method A:

-

Setup: Place 4-aminobutanesulfonic acid (10.0 g, 65.3 mmol) into a round-bottom flask equipped with a short-path distillation head and a receiving flask.

-

Heating: Heat the flask in a sand bath or heating mantle to 220-230 °C.

-

Vacuum Application: Gradually apply vacuum to the system, reducing the pressure to below 10 mmHg.

-

Reaction: Water will begin to distill from the reaction mixture. Continue heating under vacuum for 3 hours, or until water evolution ceases.

-

Cooling: Remove the heat source and allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen).

-

Isolation: The resulting solid is the crude this compound. The product can be dislodged and collected for purification.

Method B: Two-Step Synthesis from 4-Chlorobutanol

This pathway offers an alternative route starting from the more readily available 4-chlorobutanol. The process involves converting the starting material into an intermediate, 4-aminobutanesulfonamide, which then undergoes base-mediated intramolecular cyclization.

Caption: Multi-step synthesis of this compound from 4-chlorobutanol.

Table 2: Quantitative Data for Method B

| Step | Reagents & Conditions | Intermediate/Product | Typical Yield |

| 1. Sulfonation | 4-Chlorobutanol, Sodium Sulfite, Water, Reflux (6-8 h) | Sodium 4-chlorobutane-1-sulfonate | 85 - 95% |

| 2. Amination | Thionyl Chloride; then aq. Ammonia (0-5 °C) | 4-Aminobutane-1-sulfonamide | 70 - 80% |

| 3. Cyclization | Sodium Hydride, THF, Reflux (4-6 h) | This compound | 80 - 90% |

Experimental Protocol for Method B:

-

Step 1: Sulfonation of 4-Chlorobutanol:

-

In a round-bottom flask, dissolve 4-chlorobutanol (10.8 g, 100 mmol) in 100 mL of water.

-

Add sodium sulfite (13.9 g, 110 mmol) and heat the mixture to reflux for 6 hours.

-

Cool the reaction and concentrate under reduced pressure to obtain the crude sodium 4-chlorobutane-1-sulfonate, which is used directly in the next step.

-

-

Step 2: Formation of 4-Aminobutane-1-sulfonamide:

-

Suspend the crude salt in thionyl chloride (20 mL) and gently reflux for 2 hours to form the sulfonyl chloride.

-

Carefully remove excess thionyl chloride under vacuum.

-

Cool the residue in an ice bath and slowly add it to a stirred solution of concentrated aqueous ammonia (50 mL).

-

Stir for 1 hour, then extract the product with dichloromethane. Dry the organic layer over MgSO₄ and concentrate to yield 4-aminobutane-1-sulfonamide.

-

-

Step 3: Intramolecular Cyclization:

-

Dissolve the 4-aminobutane-1-sulfonamide (13.8 g, 100 mmol) in anhydrous THF (150 mL) under a nitrogen atmosphere.

-

Cool the solution in an ice bath and add sodium hydride (2.6 g, 110 mmol of 60% dispersion in mineral oil) portion-wise.

-

After the addition is complete, warm the mixture to room temperature and then heat to reflux for 5 hours.

-

Cool the reaction, quench carefully with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield crude this compound.

-

Purification of this compound

Purification is critical to obtaining this compound of a suitable grade for subsequent applications. The crude product from synthesis is typically a solid that can be purified effectively by recrystallization.

Caption: General workflow for the purification of this compound.

Table 3: Comparison of Solvents for Recrystallization

| Solvent | Boiling Point (°C) | Advantages | Disadvantages | Typical Recovery |

| Ethanol | 78 | Good solubility differential; volatile. | Flammable. | 85 - 95% |

| Isopropanol | 82 | Similar to ethanol; less volatile. | Flammable. | 80 - 90% |

| Water | 100 | Non-flammable, inexpensive. | High boiling point; product must be very dry. | 75 - 85% |

| Ethyl Acetate | 77 | Good for removing non-polar impurities. | Lower solubility may require large volumes. | 70 - 85% |

Experimental Protocol for Purification by Recrystallization:

-

Solvent Selection: Choose an appropriate solvent from Table 3 (Ethanol is a common choice).

-

Dissolution: Place the crude this compound (10.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.

-

Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.

-

Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.[1]

References

An In-depth Technical Guide to the Physical Properties of 1,4-Butanesultone

A Note on Nomenclature: This guide focuses on the physical properties of 1,4-butanesultone. It is important to note that the term "1,4-butanesultam" is often used interchangeably or as a misnomer for 1,4-butanesultone in various sources. While a chemical structure for this compound exists, publicly available experimental data on its physical properties is scarce[1]. The information presented herein pertains to 1,4-butanesultone, a well-characterized compound with significant applications in research and industry.

This technical guide provides a comprehensive overview of the melting point and solubility of 1,4-butanesultone, intended for researchers, scientists, and professionals in drug development. The document details experimental protocols for the determination of these properties and presents the data in a structured format.

Core Physical Properties of 1,4-Butanesultone

1,4-Butanesultone is a cyclic ester of 4-hydroxybutanesulfonic acid and presents as a colorless liquid or a white to colorless solid at or near room temperature[2][3][4]. Its physical state is dependent on the ambient temperature due to its low melting point.

Table 1: Melting Point of 1,4-Butanesultone

| Property | Reported Value (°C) | Source(s) |

| Melting Point | 12-15 | Sigma-Aldrich[5], Wuhan Bright Chemical Co.[4] |

| Melting Point | 13 | Biosynth |

| Melting Point | 14 | Chem-Impex[2] |

| Melting Point | 12.5-14.5 | ChemBK[3] |

Table 2: Solubility Profile of 1,4-Butanesultone

| Solvent | Solubility | Source(s) |

| Water | 54 g/L (decomposes) at 20 °C | ChemBK[3][6] |

| Organic Solvents | Miscible with various organic solvents | ChemBK[3] |

| Chloroform | Soluble | United States Biological[7] |

| Methanol | Soluble | United States Biological[7] |

It is crucial to note that 1,4-butanesultone reacts with water, particularly when heated, to form 4-hydroxybutanesulfonic acid[8]. This reactivity should be considered when conducting solubility tests in aqueous media.

Experimental Protocols

The following sections detail the methodologies for determining the melting point and solubility of 1,4-butanesultone.

Melting Point Determination

The melting point of an organic compound is a key indicator of its purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C[9]. Impurities tend to depress and broaden the melting point range[9].

Methodology: Capillary Method using a Melting Point Apparatus

This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

1,4-Butanesultone sample

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: If the ambient temperature is above the melting point of 1,4-butanesultone (i.e., it is a liquid), the sample should be cooled to induce crystallization before it can be loaded into the capillary tube. A small amount of the solid 1,4-butanesultone is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 1-2 mm[10][11].

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer[9].

-

Approximate Melting Point Determination: A preliminary, rapid heating is performed to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

-

Accurate Melting Point Determination: A fresh sample is prepared. The apparatus is heated to a temperature about 10-15°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute as the melting point is approached[9].

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range[12].

-

Repeatability: The determination should be repeated at least once with a fresh sample to ensure the results are consistent.

Solubility Determination

Solubility tests are fundamental in characterizing a compound and can provide insights into its polarity and the presence of certain functional groups[13][14].

Methodology: Qualitative Solubility Testing

This protocol outlines a systematic approach to determine the solubility of 1,4-butanesultone in various solvents.

Apparatus and Materials:

-

Test tubes and rack

-

Graduated cylinders or pipettes

-

Spatula or dropper

-

1,4-Butanesultone sample

-

Solvents: Water, diethyl ether, 5% aqueous sodium hydroxide, 5% aqueous sodium bicarbonate, 5% aqueous hydrochloric acid, and concentrated sulfuric acid.

Procedure:

-

General Procedure: In a small test tube, approximately 25 mg of solid 1,4-butanesultone (or 0.05 mL if liquid) is added. 0.75 mL of the solvent is added in small portions. After each addition, the test tube is shaken vigorously[13]. The compound is considered soluble if it dissolves completely.

-

Solubility in Water: The general procedure is followed with water as the solvent. Given that 1,4-butanesultone can decompose in water, observations should be made promptly[3]. The pH of the resulting solution can be tested with litmus paper to check for acidic byproducts of hydrolysis[15].

-

Solubility in Organic Solvents (e.g., Diethyl Ether): The general procedure is repeated with an organic solvent like diethyl ether to assess its solubility in a non-polar medium[13].

-

Acid-Base Solubility Tests:

-

5% NaOH and 5% NaHCO₃: For water-insoluble compounds, these tests indicate the presence of acidic functional groups. While 1,4-butanesultone is not a traditional acid, its reactivity with strong bases may lead to ring-opening and dissolution.

-

5% HCl: This test is used to identify basic functional groups, such as amines[14]. 1,4-butanesultone is not expected to be soluble in acidic solutions.

-

-

Solubility in Concentrated Sulfuric Acid: Many compounds containing oxygen or nitrogen atoms are soluble in cold, concentrated sulfuric acid[14]. This test can provide further information about the functional groups present.

Visualizations

The following diagram illustrates the logical workflow for determining the key physical properties of 1,4-butanesultone.

References

- 1. This compound | C4H9NO2S | CID 303508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. 1 4-Butane Sultone Latest Price, 1 4-Butane Sultone Manufacturer,Exporter [wuhanbrightchemical.com]

- 5. 1,4-Butane sultone | 1633-83-6 [chemicalbook.com]

- 6. 1,4-Butane sultone CAS#: 1633-83-6 [amp.chemicalbook.com]

- 7. usbio.net [usbio.net]

- 8. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. pennwest.edu [pennwest.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

- 15. scribd.com [scribd.com]

Spectroscopic Profile of 1,4-Butanesultam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Butanesultam (CAS No. 37441-50-2), a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols for these analytical techniques. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. While actual spectra are available in databases such as SpectraBase, this guide provides a tabulated summary of expected values based on the compound's structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | Triplet | 2H | N-CH₂ |

| ~3.1 - 3.3 | Triplet | 2H | S-CH₂ |

| ~4.5 - 5.5 | Broad Singlet | 1H | N-H |

| ~2.0 - 2.2 | Multiplet | 2H | S-CH₂-CH₂ |

| ~1.8 - 2.0 | Multiplet | 2H | N-CH₂-CH₂ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~48 - 52 | S-CH₂ |

| ~40 - 44 | N-CH₂ |

| ~25 - 29 | S-CH₂-CH₂ |

| ~20 - 24 | N-CH₂-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies. The spectrum is expected to be dominated by absorptions from the N-H bond, C-H bonds, and the sulfonyl group.

FTIR Absorption Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3400 | Medium | N-H stretch |

| 2850 - 2960 | Medium-Strong | C-H stretch (aliphatic) |

| 1320 - 1360 | Strong | S=O stretch (asymmetric) |

| 1120 - 1160 | Strong | S=O stretch (symmetric) |

| 1420 - 1470 | Medium | C-H bend (scissoring) |

| 700 - 800 | Medium | C-S stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will provide information on its molecular weight and fragmentation pattern, which is useful for confirming its structure.

Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 135 | Moderate | [M]⁺ (Molecular Ion) |

| 106 | Moderate | [M - C₂H₅]⁺ |

| 92 | Moderate | [M - C₃H₇]⁺ |

| 78 | Low | [M - SO₂NH]⁺ |

| 64 | Strong | [SO₂]⁺ |

| 55 | High | [C₄H₇]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation : Data acquisition is performed on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition : The spectrometer is tuned to the proton frequency. A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 8-16) are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition : The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 200-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : As this compound is a solid, the KBr pellet method is commonly employed.[1] Approximately 1-2 mg of the compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of a blank KBr pellet is first recorded to subtract the absorbance of the KBr and any atmospheric CO₂ and H₂O. The sample pellet is then placed in the sample holder. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

-

Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to ensure volatilization into the ion source.

-

Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different techniques for structural confirmation.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic techniques for structural confirmation.

References

IUPAC name for 1,4-Butanesultam

An In-depth Technical Guide to 1,4-Butanesultam (thiazinane 1,1-dioxide)

Introduction

This compound, systematically known by its IUPAC name thiazinane 1,1-dioxide , is a heterocyclic organic compound belonging to the class of sulfonamides.[1] It is a saturated six-membered ring containing nitrogen and sulfur atoms, which is a structural feature of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its relevance to researchers in drug development.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | thiazinane 1,1-dioxide[2] |

| Synonyms | This compound, 1,2-Thiazinane 1,1-dioxide[1][2][3] |

| CAS Number | 37441-50-2[1][2] |

| Molecular Formula | C₄H₉NO₂S[1][2] |

| Molecular Weight | 135.18 g/mol [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 113 - 117 °C[1] |

| Boiling Point | 143-145 °C at 0.8 Torr |

| Purity | ≥ 98% (GC)[1] |

| Storage Conditions | Room Temperature, sealed in dry conditions |

Synthesis and Experimental Protocols

The synthesis of the 1,2-thiazinane-1,1-dioxide core, the foundational structure of this compound, can be achieved through the cyclization of appropriate acyclic precursors. A general methodology involves the reaction of amino-halides or amino-alcohols with a sulfonyl chloride, followed by an intramolecular cyclization.

General Protocol for the Synthesis of 1,2-Thiazinane-1,1-dioxide Derivatives

A representative method for constructing the sultam ring involves a two-step process from amino-alcohols or amino-halides.[4]

-

Sulfonamide Formation: The starting material (an appropriate amino-alcohol or amino-halide) is reacted with phenylmethanesulfonyl chloride in the presence of a base, such as triethylamine (Et₃N), in a suitable solvent like tetrahydrofuran (THF). This reaction forms the corresponding secondary sulfonamide.[4]

-

Intramolecular Cyclization: The resulting sulfonamide intermediate is then treated with a base to facilitate an intramolecular cyclization, yielding the 1,2-thiazinane-1,1-dioxide ring system.[4]

The following diagram illustrates the general workflow for this synthesis.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of more complex, biologically active molecules.[1] The thiazine class of heterocyclic compounds is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.

-

Pharmaceutical Development : The structural features of this compound make it a valuable scaffold in the design of novel drugs, particularly in the development of sulfonamide antibiotics.[1] Thiazine derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, antitumor, antimalarial, antiviral, and anti-inflammatory agents.[5][6][7][8]

-

Synthetic Chemistry : In synthetic organic chemistry, it is used as an intermediate for creating new pharmaceuticals and agrochemicals.[1] For instance, it can be employed in the synthesis of herbicides and pesticides.[1]

-

Material Science : Beyond pharmaceuticals, this compound is utilized in the production of specialty polymers and resins, contributing to materials with enhanced thermal stability and mechanical properties.[1]

Role in Biological Signaling Pathways

While specific details on the direct interaction of this compound with cellular signaling pathways are not extensively documented in publicly available literature, its utility as a scaffold in drug discovery implies that its derivatives are designed to modulate the activity of specific biological targets, such as enzymes or receptors. These targets are often key components of signaling cascades that are dysregulated in disease states.

A common strategy in modern drug development is the inhibition of protein kinases, which are crucial regulators of cell signaling. The diagram below illustrates a generic kinase signaling pathway that is a frequent target for therapeutic intervention in diseases like cancer.

This pathway, when aberrantly activated, can lead to uncontrolled cell growth. Small molecule inhibitors, potentially derived from scaffolds like this compound, are often designed to block the activity of kinases such as Raf, MEK, or ERK, thereby halting the downstream signaling that leads to pathological cellular responses.

Conclusion

This compound (thiazinane 1,1-dioxide) is a chemically stable and versatile sulfonamide with significant potential as a building block in pharmaceutical and materials science research. Its value lies in the robust 1,2-thiazinane-1,1-dioxide core, which serves as a foundational scaffold for the development of a wide array of biologically active compounds. Further research into the synthesis of novel derivatives and their specific interactions with biological targets will continue to unlock the full potential of this important heterocyclic compound.

References

- 1. 1,4-Butane sultone:Preparation,Toxicity_Chemicalbook [chemicalbook.com]

- 2. Synthesis process of 1,4-butane sultone - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound | C4H9NO2S | CID 303508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. actascientific.com [actascientific.com]

- 7. researchgate.net [researchgate.net]

- 8. saudijournals.com [saudijournals.com]

An In-depth Technical Guide to 1,4-Butanesultam (CAS No. 37441-50-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Butanesultam (also known as 1,2-Thiazinane 1,1-dioxide), a heterocyclic building block with significant applications in chemical synthesis, particularly within the pharmaceutical industry. This document consolidates essential information on its chemical and physical properties, safety and handling, and its role in organic synthesis. Detailed experimental protocols for its synthesis are provided, along with a generalized workflow for its application as a synthetic intermediate.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 37441-50-2 | [1][2][3] |

| Synonyms | 1,2-Thiazinane 1,1-dioxide, Tetrahydro-2H-1,2-thiazine 1,1-dioxide | [4][5] |

| Molecular Formula | C₄H₉NO₂S | [4][6][7] |

| Molecular Weight | 135.18 g/mol | [4][5][6] |

| Melting Point | 113-117 °C | [5][8] |

| Boiling Point | 143-145 °C at 0.8 Torr (Predicted) | [9] |

| Density | 1.239 g/cm³ (Predicted) | [9] |

| Solubility | Soluble in water and organic solvents. | [10] |

| Appearance | White to light yellow powder/crystal | [5] |

Spectral Data: 1H NMR spectral data for this compound is available and can be used to confirm its structure.[4][11]

Safety and Handling

The safety profile of this compound indicates that it should be handled with care in a laboratory setting. While some safety data sheets (SDS) classify it as not a hazardous substance, others indicate potential for irritation.[1][12] The toxicological properties have not been thoroughly investigated.[12]

| Hazard Statement | Precautionary Statement | First Aid Measures |

| Causes skin irritation.[9] | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. | If on skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][12] |

| Causes serious eye irritation.[9] | Wear eye protection. | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1][12] |

| May cause respiratory irritation.[12] | Use only outdoors or in a well-ventilated area. Avoid breathing dust. | If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12] |

Storage: Store in a cool, dry, and well-ventilated place.[10]

Synthesis and Experimental Protocols

This compound is synthesized through various methods, often involving the cyclization of a substituted butane chain. The following protocols are based on methodologies described in patent literature.

Synthesis from 3-Buten-1-ol

This process involves the sulfonation of 3-buten-1-ol, followed by acidification and lactonization.[2][13]

Experimental Protocol:

-

Preparation of Solutions:

-

Solution A: Prepare a mixture of 3-buten-1-ol, hydrogen peroxide (25%), and water.

-

Solution B: Prepare a solution of sodium bisulfite in water.

-

-

Sulfonation:

-

In a reaction flask, add sodium sulfite and water.

-

At a controlled temperature (e.g., 35-40 °C), simultaneously add Solution A and Solution B dropwise.

-

Maintain the pH between 6.5 and 7.5 by adding a sodium sulfite solution as needed.

-

After the addition is complete, maintain the reaction mixture at the same temperature for approximately 1.5-2 hours to yield sodium hydroxybutane sulfonate.

-

-

Acidification and Lactonization:

-

Concentrate the reaction mixture by rotary evaporation until it becomes viscous.

-

Add a strong acid (e.g., concentrated sulfuric acid) to facilitate a microwave-assisted esterification reaction.

-

Cool the mixture to precipitate the salt, and separate the salt by filtration.

-

-

Purification:

-

The resulting crude this compound is then purified by vacuum distillation to obtain the final product.

-

Synthesis from 4-Chlorobutanol

This alternative synthesis route utilizes 4-chlorobutanol as the starting material.[4]

Experimental Protocol:

-

Sulfonation:

-

Add 4-chlorobutanol and a sodium sulfite solution to an alcohol solvent (e.g., ethanol).

-

Heat the mixture to reflux for 4-8 hours to perform the sulfonation reaction.

-

-

Acidification and Salt Removal:

-

After reflux, concentrate the solution to recover the alcohol solvent.

-

Acidify the residue with hydrochloric acid and concentrate until the material becomes viscous.

-

Add an alcohol solvent to precipitate sodium chloride, which is then removed by filtration.

-

-

Formation of 4-Hydroxybutanesulfonic Acid:

-

Concentrate the filtrate to recover the alcohol solvent, yielding 4-hydroxybutanesulfonic acid.

-

-

Cyclization:

-

Continuously flash and dehydrate the 4-hydroxybutanesulfonic acid under vacuum at a temperature of 130-165 °C to obtain crude this compound.

-

-

Purification:

-

The crude product is purified by azeotropic distillation followed by vacuum fractionation to yield high-purity this compound.

-

Applications in Chemical Synthesis

This compound serves as a versatile heterocyclic building block in organic synthesis.[10] Its primary application is as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds. Thiazine and its derivatives, the class of compounds to which this compound belongs, have shown a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[8][14]

Signaling Pathways and Mechanism of Action

Based on available literature, this compound is primarily utilized as a synthetic intermediate and building block. There is currently no substantial evidence to suggest that it has a direct, defined mechanism of action on specific biological signaling pathways in the same manner as a pharmacologically active drug. Its utility in drug discovery lies in its incorporation into larger molecules that are then screened for biological activity. The pharmacological properties of the final compounds are determined by their overall structure, of which the this compound moiety is a component.

Conclusion

This compound (CAS No. 37441-50-2) is a valuable heterocyclic compound for synthetic chemists, particularly those in the field of drug discovery and development. Its well-defined chemical properties and established synthesis protocols make it a reliable building block for the creation of novel and potentially bioactive molecules. While its direct pharmacological activity is not well-documented, its role as a precursor to a variety of functionalized thiazine derivatives underscores its importance in medicinal chemistry. Researchers and scientists should handle this compound with appropriate safety precautions as outlined in this guide.

References

- 1. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]

- 2. Synthesis process of 1,4-butane sultone - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. CN109293625B - Synthesis method of high-purity 1, 4-butane sultone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN106397392A - 1,4-butane sultone and synthesis process thereof - Google Patents [patents.google.com]

- 7. 1,4-Butane sultone | C4H8O3S | CID 15411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound | C4H9NO2S | CID 303508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 13. 1,4-butane sultone and synthesis process thereof - Eureka | Patsnap [eureka.patsnap.com]

- 14. benchchem.com [benchchem.com]

Thermal Stability and Decomposition of 1,4-Butanesultam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for 1,4-butanesultam is not publicly available. This guide is therefore based on the general principles of thermal analysis of organic compounds and data from structurally related heterocyclic sulfonamides. The provided experimental protocols and potential decomposition pathways are illustrative and would require experimental verification for this compound.

Introduction to this compound and its Thermal Stability

This compound, a cyclic sulfonamide, is a key heterocyclic scaffold in medicinal chemistry. The thermal stability of such compounds is a critical parameter, influencing storage, handling, formulation, and the overall viability of drug candidates. Understanding the decomposition behavior under thermal stress is essential for ensuring product quality, safety, and efficacy. This guide provides a framework for assessing the thermal stability of this compound, including detailed experimental methodologies and a discussion of potential decomposition pathways.

Assessing Thermal Stability: Key Experimental Techniques

The primary methods for evaluating the thermal stability of a solid compound like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2] These techniques provide complementary information about the material's response to controlled heating.[1][2]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the onset of decomposition, the temperature at which maximum decomposition occurs, and the amount of residual mass.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can identify phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition events.

Proposed Experimental Protocols for Thermal Analysis of this compound

The following are detailed, generalized protocols for performing TGA and DSC analysis on a sample of this compound. These protocols are based on standard practices for organic compounds and pharmaceuticals.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 5-10 mg | Ensures a representative sample and detectable mass change. |

| Crucible | Alumina or platinum | Inert materials suitable for high-temperature analysis. |

| Atmosphere | Nitrogen (inert) or Air (oxidative) | To study decomposition in both non-reactive and oxidative environments. |

| Flow Rate | 20-50 mL/min | Provides a stable and consistent atmosphere around the sample. |

| Heating Rate | 10 °C/min | A common rate that provides good resolution of thermal events. |

| Temperature Range | Ambient to 600 °C | Sufficient to cover the likely decomposition range of an organic sultam. |

Procedure:

-

Tare the TGA balance with an empty crucible.

-

Accurately weigh 5-10 mg of this compound into the crucible.

-

Place the crucible onto the TGA sample holder.

-

Purge the furnace with the selected gas (nitrogen or air) for at least 15 minutes to establish a stable atmosphere.

-

Initiate the temperature program, heating the sample from ambient temperature to 600 °C at a rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and identify any endothermic or exothermic events associated with the decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 2-5 mg | Smaller sample size improves peak resolution. |

| Crucible | Hermetically sealed aluminum pans | Prevents loss of volatile decomposition products. |

| Atmosphere | Nitrogen (inert) | Prevents oxidative degradation during analysis. |

| Flow Rate | 20-50 mL/min | Maintains an inert environment. |

| Heating Rate | 10 °C/min | Balances sensitivity and resolution. |

| Temperature Range | Ambient to 400 °C | To observe melting and the initial stages of decomposition. |

Procedure:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with nitrogen for at least 5 minutes.

-

Initiate the temperature program, heating the sample from ambient temperature to 400 °C at a rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the DSC thermogram to identify the melting endotherm and any subsequent exothermic or endothermic events indicative of decomposition.

Data Presentation: Anticipated Thermal Analysis Results

While specific data is unavailable, the following table illustrates how the quantitative results from TGA and DSC analyses of this compound would be structured for clear comparison.

| Parameter | Method | Atmosphere | Anticipated Value Range (°C) | Notes |

| Melting Point (Tm) | DSC | Nitrogen | 115-125 | Onset of the melting endotherm. |

| Onset of Decomposition (Tonset) | TGA | Nitrogen | 200-250 | Temperature at which significant mass loss begins. |

| Peak Decomposition Temp. (Tpeak) | TGA (DTG) | Nitrogen | 250-300 | Temperature of the maximum rate of mass loss. |

| Onset of Decomposition (Tonset) | TGA | Air | 180-230 | Decomposition may occur at a lower temperature in an oxidative environment. |

| Peak Decomposition Temp. (Tpeak) | TGA (DTG) | Air | 230-280 | The rate and temperature of decomposition are expected to be different in air. |

| Decomposition Enthalpy (ΔHd) | DSC | Nitrogen | TBD (J/g) | Could be exothermic or endothermic, indicating the nature of the decomposition reaction. |

TBD: To be determined experimentally.

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Potential Thermal Decomposition Pathways

The thermal decomposition of this compound likely involves the cleavage of the relatively weak S-N and S-C bonds within the heterocyclic ring. The presence of atmospheric oxygen can also influence the degradation pathway.

Based on the structure and general knowledge of sulfonamide chemistry, plausible decomposition pathways could include:

-

Ring Opening: Initial cleavage of the S-N bond followed by fragmentation.

-

Extrusion of SO2: A common decomposition pathway for sulfonamides and related compounds, leading to the formation of a nitrogen-containing hydrocarbon fragment.

-

Oxidative Degradation: In the presence of air, oxidation of the hydrocarbon backbone and the sulfur atom can occur, leading to a more complex mixture of degradation products, including oxides of sulfur and nitrogen, and smaller organic fragments.

Caption: Potential thermal decomposition pathways for this compound.

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is paramount for its successful development and application in the pharmaceutical industry. While direct experimental data is currently lacking in the public domain, the experimental protocols and potential decomposition pathways outlined in this guide provide a robust framework for researchers to conduct their own investigations. The application of TGA and DSC will yield critical data on the melting point, decomposition temperature, and the thermodynamic nature of these processes, thereby ensuring the safe and effective use of this important heterocyclic compound. It is strongly recommended that the thermal behavior of this compound be experimentally determined to validate these proposed guidelines.

References

The Ascent of a Scaffold: An In-depth Technical Guide to the Discovery and History of Cyclic Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group has been a cornerstone of medicinal chemistry for nearly a century, leading to the development of over 100 marketed drugs.[1] While their linear counterparts have been extensively explored, cyclic sulfonamides, also known as sultams, represent a structurally distinct and arguably underutilized class of compounds with significant therapeutic potential.[1][2] Their inherent conformational rigidity can enhance binding affinity to biological targets, and their physicochemical properties can be finely tuned, offering a versatile platform for drug design.[1] This technical guide provides a comprehensive overview of the discovery and history of cyclic sulfonamides, detailing key milestones, experimental protocols for their synthesis, quantitative biological data, and the signaling pathways they modulate.

A Historical Perspective: From Dyes to Drugs

The journey of sulfonamides began in the 1930s with the discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye.[3] This pivotal moment ushered in the era of sulfa drugs, the first broadly effective systemic antibacterials, which revolutionized medicine before the advent of penicillin.[4][5] Early research primarily focused on linear sulfonamides, but the exploration of their cyclic analogs soon followed. The inherent structural constraints of the sultam ring were found to often lead to enhanced biological activity compared to their acyclic counterparts.[3]

Initially, the application of cyclic sulfonamides was predominantly in the realm of antibacterials. However, the 20th and 21st centuries have witnessed a significant expansion in their therapeutic applications, with research delving into their potential as anticancer, anti-inflammatory, antidiabetic, and antiviral agents.[2][6] Despite this, only a handful of sultam-containing drugs have reached the market, indicating that much of the research remains in the discovery phase, ripe with opportunity.[6]

Key Milestones in Cyclic Sulfonamide Development

The development of cyclic sulfonamides has been marked by several key discoveries that have broadened their therapeutic scope:

-

Anticonvulsant Activity: The synthesis and discovery of Sultiame (Ospolot®) as an anticonvulsant marked a significant early success for cyclic sulfonamides.[7][8] It is used in the treatment of benign and symptomatic focal epilepsy in children.[9]

-

Anti-inflammatory Properties: The development of Piroxicam , an anti-inflammatory drug, further demonstrated the therapeutic versatility of the sultam scaffold.[7]

-

Inhibition of β-Lactamases: Over two decades ago, cyclic sulfonamides were identified as novel inhibitors of class C β-lactamases, offering a potential strategy to combat antibiotic resistance.[1][2]

-

Antiviral Activity: In 2002, the cyclotriazadisulfonamide (CADA) was reported to possess anti-HIV activity by downregulating the CD4 receptor.[1]

-

Targeted Cancer Therapy: Recent research has focused on cyclic sulfonamides as inhibitors of key cancer-related targets, including carbonic anhydrases, cyclin-dependent kinases (CDKs), and nucleotide-binding oligomerization domain-containing proteins (NOD1/2).[1][2] The discovery of cyclic guanidine-linked sulfonamides as inhibitors of Lemur tyrosine kinase 3 (LMTK3) has opened new avenues for cancer treatment.[10]

-

Treatment of Rare Liver Diseases: The most recent approval of a cyclic sulfonamide for clinical use is Odevixibat (Bylvay®), an inhibitor of the ileal bile acid transporter (IBAT) for the treatment of progressive familial intrahepatic cholestasis (PFIC).[1][2][11]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for representative cyclic sulfonamides, showcasing their potency against various biological targets.

Carbonic Anhydrase Inhibition by Sultiame

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) (nM) |

| CA II | 6 |

| CA VII | 56 |

| CA IX | 56 |

| CA XII | 6 |

| CA IV | 81 |

| CA VA | 134 |

| CA VB | 134 |

| CA VI | 81 |

Data sourced from a study on the interaction of sultiame with twelve mammalian carbonic anhydrase isoforms.[5]

Anticancer Activity of Cyclic Sulfonamides

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Compound 18 (a seven-membered cyclic sulfamide) | RPMI-8226 (Leukemia) | nanomolar range |

| HCT-116 (Colon Cancer) | nanomolar range | |

| SF-295 (CNS Cancer) | nanomolar range | |

| OVCAR-4 (Ovarian Cancer) | nanomolar range | |

| PC-3 (Prostate Cancer) | nanomolar range | |

| MDA-MB-468 (Breast Cancer) | nanomolar range | |

| Naphthalene-sulfonamide hybrid 5a | MCF7 (Breast Cancer) | 42.13 |

| Naphthalene-sulfonamide hybrid 5b | MCF7 (Breast Cancer) | 40.08 |

| Naphthalene-sulfonamide hybrid 5e | MCF7 (Breast Cancer) | 43.13 |

| Naphthalene-sulfonamide hybrid 5i | MCF7 (Breast Cancer) | 41.6 |

Data for compound 18 sourced from a study on the anticancer activity of cyclic sulfamides.[7] Data for naphthalene-sulfonamide hybrids sourced from a study on their anticancer assessment.[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key cyclic sulfonamides.

Synthesis of Odevixibat

The synthesis of Odevixibat is a multi-step process that involves the preparation of two key fragments followed by their coupling and subsequent modifications.[13]

Step 1: Synthesis of the Amine Fragment

-

Esterification and Imine Formation: 2-aminohexanoic acid is first esterified and then reacted with benzaldehyde to form an imine, which serves to protect the primary amine.[13]

-

Alkylation: The imine is then alkylated with n-butyl iodide.[13]

-

Deprotection and Transamidation: The benzylamine protecting group is removed under acidic conditions. The resulting amino ester undergoes transamidation with aniline.[13]

-

Reduction: The final step in the synthesis of the amine fragment is a borane reduction.[13]

Step 2: Preparation of Odevixibat

-

Bis-bromination and Oxidative Conversion: 3-thioanisole is subjected to bis-bromination with bromine in methanol to yield a dibrominated disulfide. This intermediate then undergoes a one-pot oxidative conversion to the corresponding sulfonyl chloride.[13]

-

SN2 Reaction and Ring Formation: The amine fragment from Step 1 is reacted with the aryl sulfonyl chloride in an SN2 reaction. The resulting product is then treated with copper powder and potassium carbonate in DMF to facilitate ring formation, creating the cyclic sulfonamide core.[13]

-

Functional Group Manipulations: The sulfonamide nitrogen is protected with a para-methoxybenzyl group, followed by demethylation and installation of a thioether via an SNAr reaction.[13]

-

Peptidic Side Chain Construction: The peptidic side chain is constructed through a series of reactions, including O-alkylation with t-butylbromoacetate, deprotection, and two consecutive amidation reactions using TBTU as an activator. The final deprotection step yields Odevixibat.[13]

Synthesis of Sultiame

Sultiame can be synthesized by reacting sulfanilamide with ω-chlorobutylsulfonyl chloride in the presence of aqueous sodium carbonate. The presumed intermediate undergoes spontaneous cyclization to yield the final product.[14]

Detailed Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve sulfanilamide in an aqueous solution of sodium carbonate.

-

Addition of Sulfonyl Chloride: To the stirring solution, add ω-chlorobutylsulfonyl chloride dropwise at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Once the reaction is complete, the product is extracted from the aqueous phase using an appropriate organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure Sultiame.

Synthesis of Cyclic Sulfonamides via Intramolecular Diels-Alder Reaction

Novel cyclic sulfonamides can be synthesized using a thermal intramolecular Diels-Alder reaction of triene derivatives of buta-1,3-diene-1-sulfonic acid amide.[6]

General Protocol:

-

Synthesis of the Triene Precursor: Synthesize the vinylsulfonamide with a furan, carbocyclic, semicyclic, or acyclic 1,3-diene moiety. This is often achieved through a domino elimination-amidation reaction of 2-chloroethanesulfonyl chloride.[15]

-

Intramolecular Diels-Alder Reaction: The triene precursor is subjected to thermal or high-pressure conditions to induce the intramolecular Diels-Alder reaction.

-

Product Isolation and Characterization: After the reaction is complete, the solvent is removed, and the resulting cyclic sulfonamide (a γ- or δ-sultam) is purified using standard techniques. The stereochemical outcome of the reaction is determined by NMR spectroscopy and X-ray crystallographic analysis.[6]

Signaling Pathways and Mechanisms of Action

Cyclic sulfonamides exert their biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for key cyclic sulfonamides.

Mechanism of Action of Odevixibat: IBAT Inhibition

Odevixibat is a selective and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][3] By blocking this transporter in the terminal ileum, odevixibat reduces the reabsorption of bile acids, leading to their increased fecal excretion.[3] This interruption of the enterohepatic circulation of bile acids reduces the bile acid pool in the liver and bloodstream, thereby mitigating the liver damage and pruritus associated with cholestatic liver diseases like PFIC.[1]

Mechanism of Action of Sultiame: Carbonic Anhydrase Inhibition

Sultiame functions as an anticonvulsant by inhibiting the enzyme carbonic anhydrase.[9] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion. By inhibiting this enzyme, particularly within central neurons, sultiame is thought to cause a modest intracellular acidosis.[9][16] This decrease in intracellular pH is believed to dampen neuronal excitability, thereby reducing the frequency of action potentials and epileptiform bursts.[9]

NOD1/2 Signaling Pathway and its Modulation

The Nucleotide-binding Oligomerization Domain (NOD) proteins, NOD1 and NOD2, are intracellular pattern recognition receptors that play a crucial role in the innate immune response by recognizing bacterial peptidoglycan fragments. Upon recognition of their respective ligands (DAP for NOD1 and MDP for NOD2), NOD1 and NOD2 undergo a conformational change and oligomerize.[13] This leads to the recruitment of the serine/threonine kinase RIPK2 via CARD-CARD interactions.[1] RIPK2 activation initiates a downstream signaling cascade, primarily leading to the activation of the NF-κB and MAPK pathways, which in turn drive the expression of pro-inflammatory cytokines and antimicrobial peptides.[2] Cyclic sulfonamides have been investigated as modulators of this pathway, offering potential therapeutic applications in inflammatory diseases and cancer.

LMTK3 Signaling in Cancer and its Inhibition

Lemur Tyrosine Kinase 3 (LMTK3) is a serine/threonine kinase that has been implicated in the progression of various cancers.[9] LMTK3 can promote tumorigenesis through multiple mechanisms, including the activation of the ERK/MAPK signaling pathway.[9] This pathway plays a critical role in cell proliferation, survival, and migration. The discovery of cyclic guanidine-linked sulfonamides as potent inhibitors of LMTK3 represents a promising strategy for the development of novel anticancer therapies.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Carbonic anhydrase inhibitors. Interaction of the antiepileptic drug sulthiame with twelve mammalian isoforms: kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. The multifaceted role of lemur tyrosine kinase 3 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. chemtube3d.com [chemtube3d.com]

- 13. researchgate.net [researchgate.net]

- 14. Sultiame - Wikipedia [en.wikipedia.org]

- 15. Thermal and high pressure intramolecular Diels-Alder reaction of vinylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

1,4-Butanesultam and the Landscape of Chiral Sultam Auxiliaries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the role of sultams as chiral auxiliaries in asymmetric synthesis, a cornerstone of modern drug discovery and development. While the query specifically highlights 1,4-butanesultam as a novel chiral auxiliary, a comprehensive review of current scientific literature reveals a notable absence of its application in this context. However, the broader class of chiral sultams, particularly the well-established Oppolzer's sultam, offers a powerful and versatile platform for stereoselective transformations. This document provides an in-depth analysis of chiral sultam auxiliaries, focusing on their synthesis, applications in key asymmetric reactions, and methodologies for their removal, thereby offering a valuable resource for researchers in the field.

Introduction to Chiral Auxiliaries and the Potential of Sultams

Chiral auxiliaries are stereogenic compounds that are reversibly attached to a prochiral substrate to direct a chemical reaction towards the formation of a single stereoisomer.[1] This strategy is fundamental in the synthesis of enantiomerically pure compounds, a critical requirement for the majority of pharmaceutical agents.[1][2] An ideal chiral auxiliary should be readily available in both enantiomeric forms, attach and detach under mild conditions with high yields, and exert a strong stereochemical influence on the reaction.[2]

Sultams, which are cyclic sulfonamides, have emerged as a prominent class of chiral auxiliaries.[3][4] Their rigid bicyclic or cyclic structure provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of chemical transformations.[5][6]

The Case of this compound

Despite its structural simplicity, there is a lack of published research demonstrating the use of this compound as a chiral auxiliary in asymmetric synthesis. The IUPAC name for this compound is thiazinane 1,1-dioxide.[7] While methods for its synthesis exist, its potential as a director of stereoselective reactions remains largely unexplored in the available scientific literature.

Oppolzer's Sultam: The Archetypal Chiral Sultam Auxiliary

The most prominent and widely utilized chiral sultam is Oppolzer's sultam, also known as camphorsultam or bornanesultam.[1][8] Derived from naturally occurring camphor, it is commercially available in both enantiomeric forms, making it a highly accessible tool for asymmetric synthesis.[8] Its rigid bicyclic framework provides excellent steric shielding, leading to high diastereoselectivity in a wide range of reactions.[5][6]

Synthesis of Oppolzer's Sultam

Oppolzer's sultam is synthesized from camphorsulfonylimine. The modern and established preparation involves the stereoselective reduction of the imine using lithium aluminium hydride (LiAlH₄). This method exclusively yields the exo isomer due to steric hindrance from one of the methyl groups.[8]

Caption: Synthesis of Oppolzer's Sultam.

Applications of Oppolzer's Sultam in Asymmetric Synthesis

Oppolzer's sultam has proven to be a highly effective chiral auxiliary in a multitude of carbon-carbon bond-forming reactions.

Asymmetric Alkylation

The alkylation of enolates derived from N-acyl sultams is a robust method for the synthesis of chiral carboxylic acid derivatives. The sultam auxiliary effectively shields one face of the enolate, leading to the alkylating agent approaching from the less hindered side with high diastereoselectivity.

Quantitative Data for Asymmetric Alkylation of N-Propanoyl Oppolzer's Sultam

| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |

| CH₃I | >98% | 95% |

| C₂H₅I | >98% | 96% |

| CH₂=CHCH₂Br | >98% | 92% |

| C₆H₅CH₂Br | >98% | 94% |

Experimental Protocol: Asymmetric Alkylation of N-Propanoyl Oppolzer's Sultam

-

Enolate Formation: A solution of N-propanoyl-(2R)-bornane-10,2-sultam (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes to form the corresponding sodium enolate.

-

Alkylation: The electrophile (e.g., methyl iodide, 1.2 equiv) is added to the enolate solution at -78 °C. The reaction is stirred for 2-4 hours at this temperature.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure alkylated product.

Caption: Asymmetric Alkylation Workflow.

Asymmetric Aldol Reactions

N-acyl sultams are excellent substrates for stereoselective aldol reactions. The formation of a boron enolate, followed by reaction with an aldehyde, proceeds through a rigid chair-like transition state, resulting in high levels of diastereoselectivity.[9] The stereochemical outcome (syn or anti) can often be influenced by the choice of Lewis acid and reaction conditions.[9]

Quantitative Data for Asymmetric Aldol Reaction

| Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | Bu₂BOTf, Et₃N | 97:3 | 85% |

| Benzaldehyde | Bu₂BOTf, Et₃N | 95:5 | 88% |

| Acrolein | TiCl₄, (-)-Sparteine | 5:95 | 75% |

Experimental Protocol: Asymmetric Aldol Reaction

-

Enolate Formation: To a solution of the N-acyl sultam (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). The mixture is stirred for 30 minutes.

-

Aldol Addition: The solution is cooled to -78 °C, and the aldehyde (1.2 equiv) is added. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature over 1 hour.

-

Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification: The crude product is purified by flash chromatography.

Caption: Asymmetric Aldol Reaction Pathway.

Cleavage of the Sultam Auxiliary

A crucial step in the use of a chiral auxiliary is its efficient removal to unveil the desired chiral product. Oppolzer's sultam can be cleaved under various conditions, allowing for the formation of different functional groups while recovering the auxiliary for reuse.[10]

Methods for Cleavage of N-Acyl Sultams

| Reagents | Product Functional Group |

| LiOH, H₂O₂ | Carboxylic Acid |

| LiAlH₄ | Primary Alcohol |

| LiBH₄, H₂O | Primary Alcohol |

| Me₂Al-O-Bn | Benzyl Ester |

| NaOMe, MeOH | Methyl Ester |

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

-

A solution of the N-acyl sultam adduct (1.0 equiv) in a mixture of THF and water (3:1) is cooled to 0 °C.

-

Aqueous lithium hydroxide (LiOH, 4.0 equiv) and 30% hydrogen peroxide (H₂O₂, 4.0 equiv) are added sequentially.

-

The reaction mixture is stirred at 0 °C for 4 hours.

-

The reaction is quenched with an aqueous solution of sodium sulfite (Na₂SO₃).

-

The chiral auxiliary is extracted with dichloromethane.

-

The aqueous layer is acidified to pH 2 with 1M HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid.

Conclusion

While this compound does not currently feature in the literature as a chiral auxiliary, the broader class of sultams, exemplified by the highly successful Oppolzer's sultam, represents a powerful and reliable tool for asymmetric synthesis. The high diastereoselectivities achieved in a variety of C-C bond-forming reactions, coupled with the straightforward attachment and cleavage of the auxiliary, make chiral sultams an invaluable asset for chemists in academia and industry. For researchers and professionals in drug development, a thorough understanding of these auxiliaries is essential for the efficient and stereocontrolled synthesis of complex chiral molecules. Further research could yet unveil the potential of simpler sultams like this compound as novel and effective chiral auxiliaries.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C4H9NO2S | CID 303508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Camphorsultam - Wikipedia [en.wikipedia.org]

- 9. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Rising Potential of Non-Camphor Derived Sultams: A Technical Guide for Researchers

An in-depth exploration of the synthesis, applications, and mechanisms of a versatile class of sulfonamides poised to make a significant impact in asymmetric synthesis and drug discovery.

For Immediate Release